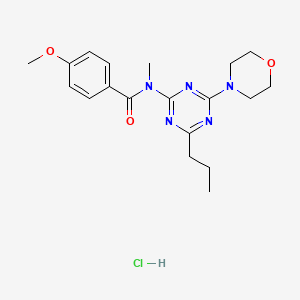
Benzamide, 4-methoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-methoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride is a complex organic compound with a unique structure that includes a benzamide core, a methoxy group, a morpholine ring, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-methoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride typically involves multiple steps. One common method is the reaction of 4-methoxybenzoyl chloride with N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for temperature and pH control can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-methoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-formylbenzamide derivatives, while reduction of the triazine ring can produce various triazine-based compounds.
Scientific Research Applications
Benzamide, 4-methoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, 4-methoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and morpholine moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds such as 4-methoxybenzamide and N-methylbenzamide share structural similarities.
Triazine derivatives: Compounds like 2,4,6-trimethyl-1,3,5-triazine and 2,4-diamino-6-chloro-1,3,5-triazine are related in structure.
Uniqueness
What sets Benzamide, 4-methoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride apart is its combination of functional groups, which confer unique chemical properties and biological activities. The presence of the morpholine ring and the triazine core makes it particularly versatile for various applications.
Properties
CAS No. |
127375-03-5 |
|---|---|
Molecular Formula |
C19H26ClN5O3 |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
4-methoxy-N-methyl-N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C19H25N5O3.ClH/c1-4-5-16-20-18(22-19(21-16)24-10-12-27-13-11-24)23(2)17(25)14-6-8-15(26-3)9-7-14;/h6-9H,4-5,10-13H2,1-3H3;1H |
InChI Key |
VVARIKONFZSWML-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC(=N1)N(C)C(=O)C2=CC=C(C=C2)OC)N3CCOCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















